molecular formula C21H26BrNO3 B12411649 Methantheline-d3 (bromide)

Methantheline-d3 (bromide)

Cat. No.: B12411649
M. Wt: 423.4 g/mol
InChI Key: PQMWYJDJHJQZDE-FJCVKDQNSA-M
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Description

Historical Context of Deuterated Analogs in Pharmaceutical and Analytical Sciences

The concept of using deuterium (B1214612) in scientific research dates back to its discovery by Harold Urey in 1931, an achievement that earned him the Nobel Prize in 1934. wikipedia.org The initial applications of deuterated compounds in the 1960s were primarily as internal standards for analytical techniques like mass spectrometry and NMR. nih.govassumption.edu Their predictable mass difference and similar chemical behavior to their non-deuterated counterparts made them ideal for these purposes.

The idea of intentionally incorporating deuterium into drug molecules to alter their metabolic properties, a strategy now known as the "deuterium switch," began to gain traction in the pharmaceutical industry. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. neulandlabs.com This "kinetic isotope effect" can significantly slow down the rate of metabolic reactions that involve the breaking of this bond. wikipedia.org

This seemingly subtle change can lead to significant improvements in a drug's pharmacokinetic profile, such as a longer half-life, which could mean less frequent dosing for patients. nih.govneulandlabs.com It can also potentially reduce the formation of toxic metabolites. neulandlabs.com

The journey of deuterated drugs from a theoretical concept to clinical reality was a long one. acs.org However, a major milestone was reached in 2017 with the FDA approval of Austedo® (deutetrabenazine), the first deuterated drug to be marketed. nih.govneulandlabs.com This approval validated the potential of the deuterium-switching strategy and has since spurred increased interest and investment in the development of other deuterated pharmaceuticals. assumption.eduneulandlabs.com

Overview of Methantheline-d3 (bromide) as a Specialized Research Tool

Methantheline-d3 (bromide) is the deuterated form of Methantheline bromide, a synthetic antimuscarinic agent. medchemexpress.commedchemexpress.com Methantheline bromide itself has been used to treat conditions related to gastrointestinal spasms and hypersecretion. patsnap.comtargetmol.com

In the context of modern research, Methantheline-d3 (bromide) serves as a critical analytical tool. medchemexpress.com Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods. medchemexpress.com When researchers need to accurately quantify the amount of non-deuterated Methantheline in a biological sample (like blood or plasma), a known amount of Methantheline-d3 (bromide) is added. Because of their nearly identical chemical properties, both compounds behave similarly during sample preparation and analysis. However, due to the mass difference imparted by the three deuterium atoms, the mass spectrometer can distinguish between them. This allows for precise and accurate quantification of the parent drug, a crucial step in pharmacokinetic and drug metabolism studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26BrNO3

Molecular Weight

423.4 g/mol

IUPAC Name

diethyl-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C21H26NO3.BrH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1/i3D3;

InChI Key

PQMWYJDJHJQZDE-FJCVKDQNSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](CC)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]

Origin of Product

United States

Physicochemical Properties of Methantheline D3 Bromide

The physicochemical properties of a compound are fundamental to understanding its behavior in biological and chemical systems. For Methantheline-d3 (bromide), these properties are very similar to its non-deuterated counterpart, with the key difference being its molecular weight due to the presence of deuterium (B1214612).

PropertyValueSource
Molecular Formula C21H23D3BrNO3 medchemexpress.com
Molecular Weight 423.36 g/mol medchemexpress.com
CAS Number (unlabeled) 53-46-3 medchemexpress.com
Appearance Solid targetmol.com
Storage Temperature Powder: -20°C for 3 years; In solvent: -80°C for 1 year targetmol.com

Note: Some properties are for the non-deuterated form, Methantheline bromide, as they are expected to be very similar.

Synthesis and Manufacturing

The synthesis of deuterated compounds like Methantheline-d3 (bromide) involves specialized chemical reactions where hydrogen atoms at specific positions in the molecule are replaced with deuterium (B1214612).

Generally, the synthesis of deuterated compounds can be achieved through several methods:

H-D Exchange Reactions: This common method involves reacting the non-deuterated compound with a deuterium source, such as heavy water (D₂O), often in the presence of a metal catalyst like platinum. tn-sanso.co.jp

Using Deuterated Starting Materials: The synthesis can begin with smaller, commercially available deuterated building blocks. google.com

Deuterated Reducing Agents: Reagents like deuterated potassium borohydride (B1222165) can be used to introduce deuterium during a reduction step in the synthesis. google.com

The manufacturing of deuterated compounds for research and pharmaceutical applications requires stringent quality control to ensure high isotopic purity. neulandlabs.com Analytical techniques such as mass spectrometry and NMR are used to confirm the location and percentage of deuterium incorporation.

Mechanistic and Preclinical Pharmacological Research Applications of Methantheline D3 Bromide

Elucidation of Molecular Target Interactions and Binding Kinetics Using Deuterated Probes

The use of deuterated compounds like Methantheline-d3 (bromide) can offer significant advantages in studies designed to understand how a drug interacts with its molecular targets.

Receptor Binding Studies in Isolated Systems and Cellular Models (in vitro)

In the context of receptor binding assays, Methantheline-d3 (bromide) serves as an ideal internal standard. These studies are fundamental to determining a drug's affinity and selectivity for its target receptors, in this case, muscarinic acetylcholine (B1216132) receptors. When researchers aim to quantify the concentration of the non-deuterated Methantheline in these assays using techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of Methantheline-d3 (bromide) is added to the sample.

Because Methantheline-d3 shares nearly identical physicochemical properties with the unlabeled drug, it behaves similarly during sample extraction, purification, and chromatographic separation. However, it is easily differentiated by the mass spectrometer due to its higher mass. This allows it to act as a reliable reference, correcting for any loss of the analyte during sample processing and compensating for variations in instrument response. This ensures that the quantification of Methantheline's binding to its receptor is highly accurate and reproducible.

Enzyme Kinetic Studies and Investigations into Inhibition Mechanisms (in vitro)

Similar to receptor binding studies, the investigation of enzyme kinetics and inhibition mechanisms benefits from the use of Methantheline-d3 (bromide) as an internal standard. For drugs that may be metabolized by enzymes, understanding the rate and nature of these interactions is crucial. In vitro studies using liver microsomes or specific drug-metabolizing enzymes can be performed to characterize these processes.

By incorporating Methantheline-d3 (bromide) into the experimental setup, researchers can accurately measure the depletion of the parent drug (Methantheline) over time. The stable isotope-labeled standard ensures precise quantification via LC-MS, which is essential for calculating key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This level of precision is vital for characterizing the drug's metabolic profile and predicting potential drug-drug interactions.

Investigating Metabolic Pathways and Biotransformation Processes Through Stable Isotope Tracing

Stable isotope labeling is a powerful technique for tracing the metabolic fate of a drug within a biological system. Methantheline-d3 (bromide) is well-suited for this purpose, providing clear insights into how the parent compound is transformed.

In Vitro Metabolic Stability Assays Utilizing Methantheline-d3 (bromide)

Metabolic stability assays are a cornerstone of early drug discovery, providing an estimate of a compound's susceptibility to metabolism. In these experiments, the drug is incubated with metabolically active systems, such as liver microsomes or hepatocytes. Methantheline-d3 (bromide) is used as the internal standard to precisely quantify the amount of remaining non-deuterated Methantheline at various time points. The rate of disappearance of the parent drug is then used to calculate its in vitro half-life and intrinsic clearance, key indicators of its metabolic stability.

Table 1: Representative Data from an In Vitro Metabolic Stability Assay

Time (minutes)Methantheline Concentration (µM)Methantheline-d3 (IS) Peak AreaCalculated % Remaining
01.0055,123100%
50.8554,98785%
150.6255,21062%
300.3954,89039%
600.1555,07615%

This table represents hypothetical data to illustrate the principle of using a deuterated internal standard (IS) for quantifying the parent drug.

Identification and Structural Elucidation of Metabolites via Isotopic Signature Analysis

A significant challenge in metabolism studies is distinguishing true drug metabolites from endogenous background ions in mass spectrometry analysis. The use of a mixture of labeled (Methantheline-d3) and unlabeled (Methantheline) drug, often in a 1:1 ratio, can simplify this process. When this mixture is administered to an in vitro system, any resulting metabolites will retain the isotopic signature.

This means that each metabolite will appear as a characteristic doublet in the mass spectrum, with the two peaks separated by the mass difference of the isotopes (in this case, 3 Daltons). This unique doublet signature acts as a clear flag, allowing for the rapid and confident identification of drug-related metabolites against a complex biological background. Further analysis of the fragmentation patterns of these doublets can then be used to elucidate the precise structure of the metabolites.

Preclinical Pharmacokinetic Research Methodologies Leveraging Deuterated Analogs (excluding human clinical trials)

In preclinical animal studies, understanding a drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. Deuterated analogs like Methantheline-d3 (bromide) are central to the bioanalytical methods used to obtain this data.

Following administration of Methantheline bromide to an animal model (e.g., rats or dogs), biological samples such as blood, plasma, and urine are collected over time. To accurately measure the concentration of Methantheline in these complex samples, Methantheline-d3 (bromide) is added as an internal standard during sample workup. The subsequent LC-MS/MS (tandem mass spectrometry) analysis allows for highly selective and sensitive quantification of the drug. This methodology is considered the gold standard for pharmacokinetic studies due to its robustness and accuracy, enabling the reliable determination of key parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2).

Table 2: Example Preclinical Pharmacokinetic Parameters Determined Using a Deuterated Internal Standard

ParameterValueUnit
Cmax (Peak Concentration)150ng/mL
Tmax (Time to Peak)0.5hours
AUC (Area Under the Curve)450ng·h/mL
t1/2 (Elimination Half-life)2.1hours

This table shows example pharmacokinetic parameters for a hypothetical compound, illustrating the type of data generated using bioanalytical methods that rely on deuterated internal standards like Methantheline-d3 (bromide).

Application in Animal Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: A Methodological Perspective

The use of stable isotope-labeled compounds, such as Methantheline-d3 (bromide), represents a cornerstone in modern pharmacokinetic research, particularly in the preclinical assessment of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile in animal models. The primary utility of a deuterated analog like Methantheline-d3 (bromide) is not as a therapeutic agent itself, but as a highly precise internal standard for the quantitative analysis of the non-labeled parent drug, Methantheline, in biological matrices. This methodological approach is critical for generating robust and reliable pharmacokinetic data.

In a typical preclinical ADME study in animal models (e.g., rats or monkeys), a known quantity of the therapeutic compound, Methantheline bromide, is administered. Concurrently, a precisely measured, often equimolar, amount of Methantheline-d3 (bromide) is co-administered or added to biological samples during analysis. The key advantage of using a deuterated standard is its near-identical physicochemical properties to the parent compound. medchemexpress.commedchemexpress.com This ensures that it behaves similarly during sample extraction, chromatography, and ionization in mass spectrometry. However, its slightly higher mass, due to the replacement of three hydrogen atoms with deuterium (B1214612), allows it to be distinguished from the unlabeled drug by a mass spectrometer.

This distinction is fundamental for the "gold standard" bioanalytical method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the accurate quantification of the parent drug by measuring the ratio of the parent drug's signal to the known, constant concentration of the deuterated internal standard. This effectively corrects for any loss of analyte during sample processing, thereby significantly improving the accuracy and precision of the measured concentrations of Methantheline in various biological samples such as plasma, urine, feces, and tissues.

The data generated from these studies are pivotal for constructing a comprehensive ADME profile. For instance, by analyzing blood samples at various time points, researchers can determine key pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). These parameters help in understanding the rate and extent of absorption. Similarly, analysis of tissue samples reveals the distribution pattern of the drug throughout the body, while analysis of urine and feces provides insights into the primary routes of excretion.

Below is an interactive data table illustrating the type of comparative pharmacokinetic data that could be generated from a hypothetical ADME study in rats using Methantheline-d3 (bromide) as an internal standard.

Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches Informed by Deuterated Analog Data

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the ADME of a drug in the body. nih.gov These models are constructed using a combination of in vitro data and physiological parameters of the species being studied. nih.gov The high-quality in vivo data obtained from animal studies using deuterated standards like Methantheline-d3 (bromide) are invaluable for the development, refinement, and validation of PBPK models for the parent drug, Methantheline.

PBPK models consist of a series of compartments representing different organs and tissues, interconnected by blood flow. nih.gov The data from ADME studies, such as the plasma concentration-time profiles and tissue distribution ratios determined using Methantheline-d3 (bromide) as an internal standard, are used to parameterize and validate the model. For example, the absorption rate constant in the model can be optimized to match the observed Tmax and Cmax from the animal studies. Similarly, tissue-to-plasma partition coefficients in the model can be adjusted to reflect the measured tissue distribution of Methantheline.

The use of deuterated analog data is particularly crucial for refining the metabolic and clearance parameters within the PBPK model. By accurately quantifying the rate of elimination of Methantheline from the plasma and its appearance in excretory routes, the model's representation of hepatic metabolism and renal clearance can be made more robust.

Once a PBPK model for Methantheline is developed and validated with data from animal studies, it can be scaled to predict the pharmacokinetics in humans. This interspecies scaling is a key advantage of PBPK modeling and can help in predicting human Cmax, AUC, and other important pharmacokinetic parameters before the drug is ever administered to a human subject. frontiersin.orgresearchgate.net This can aid in the selection of first-in-human doses and study designs.

The following interactive data table outlines how specific data points, obtained through methods utilizing Methantheline-d3 (bromide), would inform the parameters of a PBPK model for Methantheline.

Quality Assurance and Reference Standard Research for Deuterated Compounds

Characterization and Certification of Methantheline-d3 (bromide) as a High-Purity Reference Material

The certification of Methantheline-d3 (bromide) as a high-purity reference material is a meticulous process that establishes its identity, purity, and isotopic enrichment. This process is crucial for ensuring the accuracy and reliability of analytical methods that utilize this compound as an internal standard. europa.euyoutube.com The characterization involves a suite of analytical techniques to provide a complete picture of the material's properties.

Identity Confirmation: The structural identity of Methantheline-d3 (bromide) is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). youtube.comijprajournal.com

²H NMR is employed to determine the position of the deuterium (B1214612) labels.

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which further confirms the elemental composition and the incorporation of the deuterium atoms.

Purity Assessment: A mass balance approach is often used to determine the purity of the reference material. youtube.com This involves the summation of the chromatographic purity and the content of any non-chromatographic impurities, such as residual solvents and water.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to assess the presence of organic impurities.

Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any remaining solvents from the synthesis process.

Water Content: Karl Fischer titration is the standard method for determining the water content.

Inorganic Impurities: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) may be used to detect and quantify any trace inorganic impurities.

Isotopic Enrichment: The isotopic purity, or the percentage of the deuterated species, is a critical parameter. Mass spectrometry is the primary technique used to determine the isotopic distribution and to ensure that the contribution from the unlabeled (d0) species is minimal. The presence of the unlabeled drug as an impurity in deuterated internal standards can lead to interference and inaccurate results in bioanalytical assays.

The data from these analyses are compiled into a Certificate of Analysis (CoA), which provides a comprehensive summary of the reference material's identity, purity, and certified concentration.

Table 1: Illustrative Analytical Techniques for the Characterization and Certification of Methantheline-d3 (bromide)

ParameterAnalytical TechniquePurpose
Identity ¹H NMR, ¹³C NMR, ²H NMRStructural confirmation and determination of deuterium label positions.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement and confirmation of elemental composition.
Purity HPLC-UVDetermination of chromatographic purity and detection of organic impurities.
Headspace GCQuantification of residual solvents.
Karl Fischer TitrationMeasurement of water content.
ICP-MSDetection and quantification of trace inorganic impurities.
Isotopic Enrichment Mass Spectrometry (MS)Determination of the isotopic distribution and percentage of deuterated species.

Research on Long-Term Stability, Degradation Pathways, and Optimal Storage Conditions for Labeled Standards

Long-term stability studies are essential to determine the shelf-life of Methantheline-d3 (bromide) as a reference standard and to identify the optimal conditions for its storage to prevent degradation. semanticscholar.orgmoravek.com These studies involve storing the material under various environmental conditions, including temperature and humidity, and monitoring its purity and integrity over time.

Forced degradation studies are also conducted to intentionally degrade the compound under more severe conditions than those expected during storage. medcraveonline.comajpsonline.comnih.gov These studies help to identify potential degradation products and elucidate the degradation pathways. pharmtech.com The conditions for forced degradation typically include:

Acid and Base Hydrolysis: Exposure to acidic and basic solutions to assess susceptibility to pH-dependent degradation.

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, to evaluate oxidative stability.

Thermal Degradation: Exposure to high temperatures to assess thermal stability.

Photostability: Exposure to light of specific wavelengths to determine sensitivity to photodegradation.

The samples from these stability and forced degradation studies are analyzed at predetermined time points using a stability-indicating analytical method, typically HPLC, which is capable of separating the intact drug from its degradation products. questjournals.orgijcrt.org A study on the related compound, propantheline (B1209224) bromide, utilized a ¹H NMR spectroscopic method that was able to simultaneously quantify the parent drug and its primary degradation product, xanthanoic acid. nih.gov This suggests that hydrolysis of the ester functional group is a likely degradation pathway for Methantheline as well.

Based on the results of these studies, optimal storage conditions are established to ensure the long-term stability of the reference material. For many deuterated standards, storage at low temperatures (e.g., -20°C) and protection from light are recommended. targetmol.com

Table 2: Illustrative Conditions for Forced Degradation Studies of Methantheline-d3 (bromide)

Stress ConditionExample Reagent/ConditionPurposePotential Degradation Product
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic conditions.Xanthene-9-carboxylic acid
Base Hydrolysis 0.1 M NaOH at room temperatureTo assess stability in basic conditions.Xanthene-9-carboxylic acid
Oxidation 3% H₂O₂ at room temperatureTo evaluate susceptibility to oxidation.N-oxide derivatives
Thermal Degradation 80°C in a dry ovenTo determine thermal stability.Various thermal degradants
Photodegradation Exposure to UV/Vis light (ICH Q1B)To assess light sensitivity.Photolytic cleavage products

Development of Robust Impurity Profiling and Purity Assessment Methodologies for Deuterated Analytical Standards

Impurity profiling is the identification, characterization, and quantification of impurities present in a drug substance or reference material. pharmaffiliates.comunodc.org For Methantheline-d3 (bromide), this involves the development of robust analytical methodologies to detect and quantify any potential impurities that may arise from the synthesis process or degradation. ijprajournal.comresearchgate.net

The development of these methodologies often employs a Quality by Design (QbD) approach to ensure the method is robust and reliable. amazonaws.com This involves systematically studying the effects of various method parameters (e.g., mobile phase composition, column temperature, flow rate) on the separation of the main compound from its impurities.

A combination of analytical techniques is often used for comprehensive impurity profiling:

HPLC with UV detection is the workhorse for separating and quantifying known and unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation information. ijprajournal.com

NMR spectroscopy can be used to elucidate the structure of isolated impurities. ijprajournal.com

A critical aspect of impurity profiling for deuterated standards is the quantification of the non-deuterated and partially deuterated species. researchgate.net Molecular Rotational Resonance (MRR) spectroscopy is an advanced technique that can provide a complete description of the isotopic composition of a complex mixture of isotopomers. acs.org

The purity assessment methodologies are validated according to ICH guidelines to ensure they are accurate, precise, specific, sensitive, and robust. medcraveonline.com The results of the impurity profiling are crucial for the certification of the reference material and for ensuring its suitability for its intended analytical application.

Table 3: Common Impurities in the Synthesis of Methantheline-d3 (bromide) and Analytical Methods for their Detection

Impurity TypePotential SourceAnalytical Method(s)
Starting Materials Incomplete reactionHPLC-UV, LC-MS
Intermediates Carryover from previous synthetic stepsHPLC-UV, LC-MS
By-products Side reactions during synthesisHPLC-UV, LC-MS, NMR
Degradation Products Instability of the compoundStability-indicating HPLC, LC-MS
Residual Solvents Synthesis and purification processHeadspace GC
Isotopic Impurities Incomplete deuterationMass Spectrometry, MRR Spectroscopy

Future Directions and Emerging Research Avenues for Methantheline D3 Bromide

Advancements in Deuterium (B1214612) Labeling Technologies and Novel Synthetic Strategies

The synthesis of isotopically labeled compounds like Methantheline-d3 (bromide) is continually being refined through innovations in deuterium labeling technologies. Historically, the synthesis of such molecules involved a step-by-step construction using already labeled reagents. researchgate.net However, modern advancements are providing more efficient and versatile pathways.

Late-stage functionalization has emerged as a powerful strategy, allowing for the introduction of deuterium into a molecule at a later point in the synthetic sequence. musechem.comacs.org This approach is particularly valuable as it minimizes the need for lengthy, de novo syntheses. A key technique in this area is the Hydrogen Isotope Exchange (HIE), which directly swaps protium (B1232500) (¹H) for deuterium (²H). acs.orgresearchgate.net These exchange reactions are often facilitated by sophisticated catalysts.

Catalyst TypeDescriptionApplication in Deuterium Labeling
Iridium-based catalysts Highly effective in facilitating HIE reactions, enabling selective and efficient hydrogen-deuterium exchange. musechem.comExpands the scope of substrates that can be labeled, including complex pharmaceutical molecules. musechem.com
Ruthenium-based catalysts Used in HIE processes to promote the incorporation of deuterium into organic molecules.Offers alternative catalytic pathways for specific labeling patterns.
Nanoparticle catalysts Provide high surface area and unique catalytic properties for HIE reactions.Can enhance reaction efficiency and selectivity under milder conditions.

Novel synthetic methodologies are also being explored, such as reductive deuteration and halogen/deuterium exchange, which provide alternative routes for incorporating deuterium. hwb.gov.in The increasing use of laboratory microwave technology has further accelerated the development of H/D exchange reactions, offering rapid and efficient labeling methods. hwb.gov.in These advancements are crucial for producing Methantheline-d3 (bromide) and other deuterated analogs with high isotopic purity and in greater yields, making them more accessible for widespread research.

Potential Applications of Methantheline-d3 (bromide) in High-Throughput Screening Methodologies for Mechanistic Studies

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of millions of compounds against biological targets. wikipedia.orgbmglabtech.com The integration of deuterated compounds like Methantheline-d3 (bromide) into HTS platforms offers a powerful tool for conducting detailed mechanistic studies.

Isotopic labeling is a well-established technique for tracking the transformation of molecules in chemical and biological systems, providing profound insights into reaction mechanisms. researchgate.netnih.govwikipedia.org The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can alter the rate of bond-breaking reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org

By comparing the activity of Methantheline and its deuterated counterpart, Methantheline-d3 (bromide), in HTS assays, researchers can:

Elucidate Metabolic Pathways: Determine if the C-H bonds at the labeled positions are involved in the rate-limiting step of the drug's metabolism.

Identify Enzyme Mechanisms: Probe the interactions between the drug and its target enzyme, clarifying the catalytic mechanism. nih.gov

Validate Drug Targets: Use the KIE as a tool to confirm the mechanism of action of a series of compounds identified in a screen.

The use of Methantheline-d3 (bromide) in HTS allows for a more nuanced understanding of its biological activity, moving beyond simple hit identification to provide valuable data on the underlying molecular interactions. nih.gov

HTS ApplicationRole of Methantheline-d3 (bromide)Research Finding
Metabolic Stability Screening Serves as a probe to identify sites of metabolic oxidation.A significant difference in metabolic rate compared to the non-deuterated parent compound can pinpoint the metabolic "soft spot."
Enzyme Inhibition Assays Acts as a mechanistic tool to study enzyme-substrate interactions.The presence or absence of a KIE can help elucidate the reaction mechanism catalyzed by the target enzyme. nih.govnih.gov
Target Deconvolution Aids in confirming that a physiological effect is due to the metabolism of the parent compound.Helps differentiate between the activity of the parent drug and its metabolites.

Integration of Deuterated Analogs in Systems Pharmacology and Multi-Omics Research

Systems pharmacology aims to understand how drugs affect complex biological systems as a whole. Deuterated analogs such as Methantheline-d3 (bromide) are invaluable in this field due to their potential for altered pharmacokinetic profiles. researchgate.net Deuteration can slow down metabolism at the labeled site, which may lead to an increased half-life and altered absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgnih.govnih.gov This allows researchers to modulate a drug's behavior in vivo and study the resulting systemic effects.

In the burgeoning field of multi-omics, which integrates data from genomics, proteomics, transcriptomics, and metabolomics, deuterated compounds play a critical role as internal standards and tracers. youtube.com In metabolomics studies, which analyze the complete set of small-molecule metabolites in a biological sample, deuterated standards are essential for accurate quantification. mdpi.com

An emerging approach known as "Deuteromics" utilizes deuterium oxide (heavy water) to achieve near-universal labeling of the metabolome. metsol.com This allows for the simultaneous investigation of multiple metabolic pathways. While this technique involves global labeling, specifically synthesized standards like Methantheline-d3 (bromide) are crucial for providing precise quantification and serving as reference points within these complex datasets. The integration of Methantheline-d3 (bromide) in multi-omics studies can help researchers build more accurate models of drug action and disease pathology.

Role in the Development of Advanced Analytical Platforms for Complex Biomolecule Studies

The development of advanced analytical platforms, particularly those based on mass spectrometry (MS), relies heavily on the availability of high-purity internal standards. clearsynth.com Methantheline-d3 (bromide) is ideally suited for this role in the quantitative analysis of its non-deuterated counterpart in complex biological matrices like plasma, urine, or tissue homogenates. pharmaffiliates.com

Stable Isotope Labeled Internal Standards (SIL-IS) are considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). kcasbio.comscispace.com Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. kcasbio.com This allows it to accurately correct for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, leading to highly precise and accurate measurements. clearsynth.comkcasbio.com

While concerns about the stability of the deuterium label and potential H/D back-exchange can arise, modern synthetic methods are designed to place deuterium atoms at non-exchangeable positions, ensuring the integrity of the standard during analysis. sigmaaldrich.com The use of Methantheline-d3 (bromide) as an internal standard is critical for validating robust and reliable analytical methods, which are foundational for pharmacokinetic studies, clinical trials, and toxicological assessments. kcasbio.comresearchgate.net

Q & A

Q. Q1. What are the key steps for synthesizing Methantheline-d3 (bromide), and how is its deuteration confirmed?

A: Synthesis involves introducing a trideuteriomethyl group into the quaternary ammonium structure, as indicated by its InChI string InChI=1S/C23H30NO3.BrH.../i5D3; . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to identify deuterium incorporation in the methyl group and mass spectrometry (MS) to verify molecular weight shifts (e.g., +3 Da due to deuterium substitution). Purity is confirmed via high-performance liquid chromatography (HPLC) with deuterium-specific retention time adjustments .

Q. Q2. How can researchers ensure reproducibility of Methantheline-d3 (bromide) pharmacokinetic studies?

A: Standardize protocols using deuterated internal standards (e.g., d3-labeled analogs) for LC-MS/MS quantification to minimize matrix effects. Document deviations from established procedures, such as extraction solvents or ionization parameters, and validate methods using guidelines from regulatory bodies (e.g., FDA Bioanalytical Method Validation) . Cross-check results against non-deuterated Methantheline to isolate isotope effects .

Q. Q3. What analytical techniques are optimal for distinguishing Methantheline-d3 from its non-deuterated counterpart?

A: Isotope ratio mass spectrometry (IRMS) provides precise deuterium quantification, while tandem MS/MS with multiple reaction monitoring (MRM) enhances specificity in biological matrices. Differential scanning calorimetry (DSC) can detect isotopic effects on crystallinity, though this is less common .

Advanced Research Questions

Q. Q4. How should experimental designs account for isotopic effects in Methantheline-d3 (bromide) metabolic studies?

A: Deuterium kinetic isotope effects (KIEs) may alter metabolic rates, particularly in cytochrome P450-mediated reactions. Design dose-response studies with parallel non-deuterated controls to quantify isotope-specific changes. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios, incorporating deuterium’s impact on bond dissociation energies .

Q. Q5. How can researchers resolve contradictions in reported receptor-binding affinities of Methantheline-d3?

A: Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or deuterium-induced conformational changes. Replicate experiments using standardized radioligand binding assays (e.g., muscarinic receptor competition assays) under controlled buffer conditions. Perform meta-analyses of existing data with stratification by experimental parameters (e.g., ion strength, cell line) .

Q. Q6. What strategies mitigate deuterium loss during long-term stability studies of Methantheline-d3 (bromide)?

A: Store samples in deuterated solvents (e.g., D2O) to minimize proton exchange. Use inert atmospheres (argon/nitrogen) and low-temperature storage (-80°C) to reduce thermal degradation. Monitor deuterium retention via periodic NMR or IRMS analysis, and employ accelerated stability testing (e.g., 40°C/75% RH) with Arrhenius modeling to predict shelf life .

Q. Q7. How can computational modeling enhance understanding of Methantheline-d3’s interactions with biological targets?

A: Molecular dynamics (MD) simulations can visualize deuterium’s impact on ligand-receptor hydrogen bonding and van der Waals interactions. Density functional theory (DFT) calculations quantify isotopic effects on binding energy. Validate models with experimental data from isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Methodological and Data Analysis Questions

Q. Q8. What statistical approaches are recommended for analyzing dose-dependent toxicity data of Methantheline-d3 (bromide)?

A: Apply nonlinear regression (e.g., Hill equation) to model dose-response curves. Use Bayesian hierarchical models to account for inter-study variability in meta-analyses. For small datasets, bootstrap resampling improves confidence interval estimation .

Q. Q9. How should researchers validate deuterium incorporation in Methantheline-d3 (bromide) after in vivo administration?

A: Extract plasma/tissue samples and isolate the compound via solid-phase extraction (SPE). Analyze using high-resolution mass spectrometry (HRMS) to detect deuterium-specific isotopic patterns. Compare with synthetic standards to confirm absence of metabolic deuteration loss .

Q. Q10. What criteria define a robust literature review for Methantheline-d3 (bromide) research gaps?

A: Prioritize peer-reviewed studies indexed in SciFinder or Web of Science, focusing on synthesis, pharmacokinetics, and receptor interactions. Use Boolean operators (e.g., "Methantheline-d3 AND stability NOT industrial") to exclude non-academic sources. Critically appraise methodologies using tools like PRISMA for systematic reviews .

Q. Q11. How to design a multidisciplinary study investigating Methantheline-d3’s anticholinergic effects?

A: Combine in vitro receptor assays (muscarinic/nicotinic), in vivo imaging (PET/MRI for tissue distribution), and computational ADMET predictions. Ensure ethical compliance via protocols reviewed by institutional boards (e.g., IRB approval for animal/human studies) .

Q. Q12. What metrics assess the reliability of deuterated compound databases for Methantheline-d3 (bromide)?

A: Cross-verify entries against primary literature for synthesis routes and spectral data. Evaluate databases for FAIR principles (Findable, Accessible, Interoperable, Reusable), such as inclusion of InChI keys and experimental protocols. Prefer repositories with peer-curated content (e.g., PubChem, ChEMBL) over commercial platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.